molecular formula C9H13N3O2S B015544 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester CAS No. 778-97-2

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester

Cat. No. B015544
CAS RN: 778-97-2
M. Wt: 227.29 g/mol
InChI Key: ODFLPYCOQXPONS-UHFFFAOYSA-N
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Description

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester, also known as 4-AET, is an important organic compound that is widely used in various scientific research applications. It is a member of the pyrimidine family and has a molecular formula of C7H11N3O2S. 4-AET is used in a variety of different applications, including synthesis of other compounds, drug development, and biochemistry research.

Scientific Research Applications

Excited State Intramolecular Proton Transfer (ESIPT)

This compound exhibits Excited State Intramolecular Proton Transfer (ESIPT) . This process is induced by functional groups and has been explored through steady state and time resolved spectral measurements, quantum yield calculation with variation of polarity, as well as hydrogen bonding ability of solvents . The photophysics of this compound have been correlated with the calculated structure and potential energy surfaces based on the intramolecular proton transfer model obtained by density functional theory (DFT) .

Protein Kinase Inhibitor

The compound is widely used in the preparation of pyrimidopyrimidines as a protein kinase inhibitor . Protein kinases play a key role in cell regulation and signaling and are targets for therapeutic intervention in cancers and other diseases.

Photophysical Studies

The compound’s photophysical properties have been studied extensively. The large Stokes shifted ESIPT emission (Δ ν = 12?706 cm −1) in this compound is due to the increasing acidic and basic character at the proton donor and proton acceptor sites by adding functional groups .

Density Functional Theory (DFT) Studies

The compound has been used in Density Functional Theory (DFT) studies . These studies have helped in understanding the structure and potential energy surfaces based on the intramolecular proton transfer model. The properties based on the calculated excited state surfaces generated in vacuo and methanol solvent using time dependent density functional theory (TDDFT) and time dependent density functional theory polarized continuum model (TDDFT-PCM), respectively, show good agreement with the experimental findings .

Spectroscopic Studies

The compound has been used in spectroscopic studies . These studies have helped in understanding the photophysics of the compound and its behavior in different solvents.

Quantum Yield Calculation

The compound has been used in quantum yield calculations . These calculations have helped in understanding the efficiency of the compound in various photophysical processes.

properties

IUPAC Name

ethyl 4-amino-2-ethylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFLPYCOQXPONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228424
Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester
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Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester

CAS RN

778-97-2
Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester
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Record name 778-97-2
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Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester
Source EPA DSSTox
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Record name 778-97-2
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